molecular formula C16H12N+ B14282435 Pyren-1-aminium CAS No. 138800-85-8

Pyren-1-aminium

Cat. No.: B14282435
CAS No.: 138800-85-8
M. Wt: 218.27 g/mol
InChI Key: YZVWKHVRBDQPMQ-UHFFFAOYSA-O
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Description

Pyren-1-aminium is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. Pyrene and its derivatives are widely studied due to their applications in various fields such as materials science, organic electronics, and photophysics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyren-1-aminium typically involves the functionalization of the pyrene core. One common method is electrophilic aromatic substitution, where pyrene undergoes substitution reactions at specific positions to introduce the aminium group. This can be achieved through direct or indirect methods, including the use of pre-existing pyrene as the core and applying different electrophilic aromatic substitutions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyren-1-aminium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield pyrenequinones, while substitution reactions can produce various functionalized pyrene derivatives .

Scientific Research Applications

Pyren-1-aminium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyren-1-aminium involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in various applications. The pathways involved may include electron transfer processes and energy transfer mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pyren-1-aminium

This compound is unique due to the presence of the aminium group, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in sensors and organic electronic devices .

Properties

CAS No.

138800-85-8

Molecular Formula

C16H12N+

Molecular Weight

218.27 g/mol

IUPAC Name

pyren-1-ylazanium

InChI

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1

InChI Key

YZVWKHVRBDQPMQ-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+]

Origin of Product

United States

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